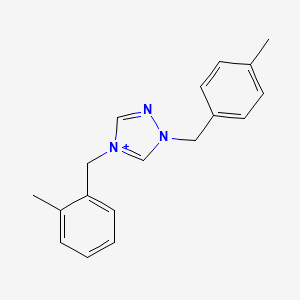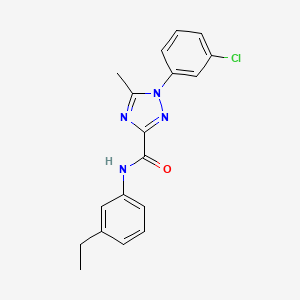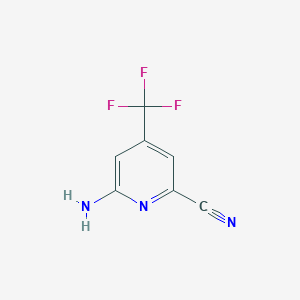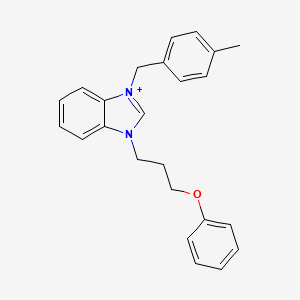
(7Z,9E)-Tetradeca-7,9-dienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7Z,9E)-Tetradeca-7,9-dienoate is an organic compound belonging to the class of medium-chain fatty acids It is characterized by the presence of two conjugated double bonds at the 7th and 9th positions in the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,9E)-Tetradeca-7,9-dienoate typically involves the use of alkyne and alkene intermediates. One common method is the catalytic hydrogenation of alkynes using palladium on carbon (Pd/C) as a catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or methyl tetrahydrofuran (MeTHF) and temperatures ranging from room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The choice of solvent and catalyst, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
(7Z,9E)-Tetradeca-7,9-dienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions in the carbon chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction reactions.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Saturated fatty acids
Substitution: Halogenated or functionalized derivatives
Aplicaciones Científicas De Investigación
(7Z,9E)-Tetradeca-7,9-dienoate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its role in biological processes and as a potential bioactive compound.
Medicine: Explored for its therapeutic potential in treating various diseases, including its use as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals, lubricants, and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of (7Z,9E)-Tetradeca-7,9-dienoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cell membranes, and influence signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
(7Z,9E)-2-Methyl-7,9-Octadecadiene: A sex pheromone component with similar double bond positions.
(7Z,9E)-Dodecadienyl Acetate: Another compound with conjugated double bonds used in pheromone research.
Uniqueness
(7Z,9E)-Tetradeca-7,9-dienoate is unique due to its specific carbon chain length and the position of its double bonds. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C14H23O2- |
|---|---|
Peso molecular |
223.33 g/mol |
Nombre IUPAC |
(7Z,9E)-tetradeca-7,9-dienoate |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h5-8H,2-4,9-13H2,1H3,(H,15,16)/p-1/b6-5+,8-7- |
Clave InChI |
DNYVHZRTWKTNOM-MDAAKZFYSA-M |
SMILES isomérico |
CCCC/C=C/C=C\CCCCCC(=O)[O-] |
SMILES canónico |
CCCCC=CC=CCCCCCC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-methylquinoline](/img/structure/B13366447.png)
![6-(4-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366450.png)
![2-Methyl-3-[6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13366457.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-difluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13366472.png)
![6-(2-Chloro-5-iodophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366478.png)

![3-[6-(3,4-Diethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366498.png)

![2-(4-bromophenoxy)-N'-[imino(2-pyridinyl)methyl]acetohydrazide](/img/structure/B13366507.png)
